molecular formula C8H7ClN2O B11911677 3-Chloro-1-methyl-1H-indazol-5-ol

3-Chloro-1-methyl-1H-indazol-5-ol

Cat. No.: B11911677
M. Wt: 182.61 g/mol
InChI Key: LKDFBRKFTUEJDN-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reduction of 3-chloro-5-nitro-1H-indazole using stannous chloride dihydrate in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper(II) acetate, is common in these processes to facilitate efficient cyclization and bond formation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include stannous chloride dihydrate for reduction, copper(II) acetate for cyclization, and various organometallic reagents for bond formation. Reaction conditions often involve refluxing in solvents like ethanol or dimethyl sulfoxide under an oxygen atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-chloro-5-nitro-1H-indazole yields this compound .

Scientific Research Applications

3-Chloro-1-methyl-1H-indazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, indazole derivatives can act as inhibitors of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without additional substituents.

    2H-Indazole: A tautomeric form of indazole with different stability.

    3-Chloro-1H-indazole: Similar to 3-Chloro-1-methyl-1H-indazol-5-ol but lacks the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the indazole ring enhances its reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-1-methylindazol-5-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3

InChI Key

LKDFBRKFTUEJDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=N1)Cl

Origin of Product

United States

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